molecular formula C6H7N3O B112832 5-Amino-3-pyridinecarboxamide CAS No. 60524-14-3

5-Amino-3-pyridinecarboxamide

Cat. No. B112832
CAS RN: 60524-14-3
M. Wt: 137.14 g/mol
InChI Key: GQGQFLVAXGKVQL-UHFFFAOYSA-N
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Description

5-Amino-3-pyridinecarboxamide is a chemical compound . It is used for research and development purposes .


Synthesis Analysis

Research developments in the syntheses of pyrimidines, a class of compounds that includes 5-Amino-3-pyridinecarboxamide, have been reported . Various methods for the synthesis of pyrimidines are described in these studies .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-pyridinecarboxamide has been analyzed . The molecular formula is C6H7N3O and the molecular weight is 137.14 .

Scientific Research Applications

Anti-inflammatory Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

5-Amino-3-pyridinecarboxamide, also known as pyrimidines, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Methods of Application or Experimental Procedures

Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Dermatological Applications

Specific Scientific Field

Dermatology

Summary of the Application

Niacinamide, also known as 5-Amino-3-pyridinecarboxamide, is a physiologically active form of niacin or vitamin B3 . It has the ability to treat some skin conditions including aging skin . It has anti-inflammatory properties, which makes it effective for treating acne .

Methods of Application or Experimental Procedures

In this study, niacinamide-based skin creams were formulated and evaluated . The quality of the product was assessed by using high-performance thin-layer chromatography (HPTLC) method to determine the content of niacinamide .

Results or Outcomes

The formulations showed good spreadability, no evidence of phase separation, and good consistency during this study period . From this study, it can be concluded that it is possible to develop creams that contain niacinamide having antiaging property and used as a barrier to protect skin .

Anticancer Applications

Specific Scientific Field

Pharmacology and Oncology

Summary of the Application

Pyridine-containing compounds, including 5-Amino-3-pyridinecarboxamide, have been found to have significant medicinal applications, including anticancer properties . These compounds have generated interest among researchers, leading to the synthesis of a variety of pyridine derivatives .

Methods of Application or Experimental Procedures

The synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings has been a focus of recent research . Some pyridine epothilones have shown cytotoxic properties in some lines of human cancer cells .

Results or Outcomes

The review focuses on different pyridine targets as anticancer and their pharmacophoric elements controlling its activity . Pyridine is a basic heterocyclic organic compound; it is a bioisostere of benzene with one carbon displaced by a nitrogen atom . It exhibited cytotoxic properties against tumour cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Photocatalytic Applications

Specific Scientific Field

Material Science

Summary of the Application

Rare-earth-free copper iodide coordination polymers (CPs) are a versatile class of semiconductor light-emitting materials, which are of great interest for their narrow optical band gaps, long fluorescence lifetime and high photoluminescence quantum efficiency .

Antiviral Applications

Specific Scientific Field

Pharmacology and Virology

Summary of the Application

Pyridine-containing compounds, including 5-Amino-3-pyridinecarboxamide, have been found to have significant medicinal applications, including antiviral properties . These compounds have generated interest among researchers, leading to the synthesis of a variety of pyridine derivatives .

Methods of Application or Experimental Procedures

The synthesis of new antiviral agents with heterocyclic rings has been a focus of recent research . Some pyridine derivatives have shown antiviral properties against a variety of viruses .

Results or Outcomes

The review focuses on different pyridine targets as antiviral and their pharmacophoric elements controlling its activity . Pyridine is a basic heterocyclic organic compound; it is a bioisostere of benzene with one carbon displaced by a nitrogen atom . It exhibited antiviral properties due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Synthesis of Pyrazolo[3,4-b]pyridine

Specific Scientific Field

Organic Chemistry

Summary of the Application

5-Amino-3-pyridinecarboxamide can be used in the synthesis of pyrazolo[3,4-b]pyridine , a heterocyclic compound that has been of interest in medicinal chemistry for its potential biological activities .

Methods of Application or Experimental Procedures

The functional group tolerance of this optimized aminocarbonylation protocol is highlighted through the synthesis of a range of diversely substituted C-3 carbox-amide pyrazolo[3,4-b]pyridines in excellent yields of up to 99% .

Results or Outcomes

The synthesis of pyrazolo[3,4-b]pyridine derivatives using 5-Amino-3-pyridinecarboxamide has been successfully achieved . This method provides a straightforward and efficient approach to these heterocyclic compounds .

Safety And Hazards

The safety data sheet for 5-Amino-3-pyridinecarboxamide provides information on its safety and hazards . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

5-aminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGQFLVAXGKVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209268
Record name 3-Pyridinecarboxamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-pyridinecarboxamide

CAS RN

60524-14-3
Record name 3-Pyridinecarboxamide, 5-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

97A was hydrogenated in MeOH with 10% Pd/C (20 mg) with a hydrogen balloon for 0.5 h. The Pd/C was removed by filtration. The filtrate was concentrated to give 97B (25 mg, 36% yield for two steps). 1H NMR (400 MHz, Methanol-d4) δ ppm 7.43-7.49 (m, 1H) 8.07 (d, J=2.64 Hz, 1H) 8.22 (d, J=1.76 Hz, 1H).
Name
97A
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20 mg
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Yield
36%

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